Empenthrin

描述

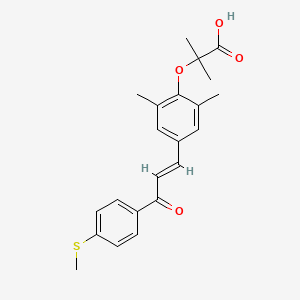

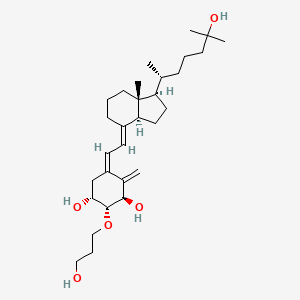

Empenthrin, also known as vaporthrin, is a synthetic pyrethroid used in insecticides . It is active against a broad spectrum of flying insects including moths and other pests damaging textiles .

Synthesis Analysis

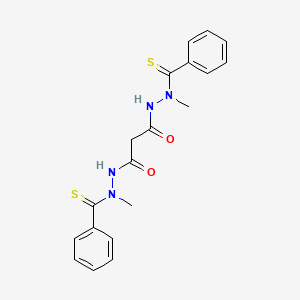

The synthesis of this compound involves a stereoselective process . Two stereoisomers of this compound were regioselectively labeled with carbon-14 for use in metabolic studies on the characteristic ethynyl alcohol moiety . The synthesis involved a Wittig reaction and esterification with (1R)-cis- and (1R)-trans-chrysanthemoyl chlorides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the action of ethyl [14C] formate on ethylidenetriphenylphosphorane, a Wittig reaction, and a reaction with ethynylmagnesium bromide .Physical And Chemical Properties Analysis

This compound has a molar mass of 274.404 g·mol−1 . Its density is approximately 0.9965 . The vapor pressure of this compound is 0.01 Pa at 20 °C and 0.0154 Pa at 25 °C .科学研究应用

1. 对戊巴比妥代谢的影响

Empenthrin,一种合成拟除虫剂,已被研究其对戊巴比妥代谢的影响。在小鼠中,this compound延长了戊巴比妥诱导的睡眠时间,并以一种物种特异性的方式抑制了其代谢,表明对代谢酶的竞争性抑制。然而,这些效应在其他物种,包括人类中并未观察到,表明小鼠中存在一种独特的反应(Tsuji et al., 1996)。

2. 作为纺织品防蛾剂的应用

This compound已被有效地用作纺织品防蛾剂。在封闭条件下,它对纺织品害虫如衣鳞蛾和黑地毯甲虫表现出足够的功效。例如,一根d-empenthrin防蛾剂条可以在衣柜中控制纺织品害虫超过六个月,表明其在保护纺织品免受害虫损害方面的实际应用(Yoshida et al., 1984)。

3. 昆虫中的进入方式

一项研究检查了this compound在昆虫中,特别是家蝇中的进入方式,发现将化合物应用于中胸气门导致最快的击倒。这表明气门在蒸发性拟除虫剂如this compound进入昆虫体内中起着重要作用,这是理解这类化合物在害虫控制中有效性的关键见解(Sumita et al., 2016)。

4. 用于代谢研究的立体选择性合成

已经探讨了this compound的立体选择性合成用于代谢研究。这涉及在this compound分子上创建特定的同位素标记,以跟踪其在生物系统中的转化和降解,这对于理解其代谢途径和潜在环境影响至关重要(Kanamaru et al., 1991)。

安全和危害

未来方向

Empenthrin has been developed in the optically active form for practical use . It is hoped that the development of household pyrethroids and their preparations for use in living environments around humans and pets will be achieved in the future by retaining the characteristics of natural pyrethrins .

作用机制

Empenthrin, also known as Vaporthrin, is a synthetic pyrethroid used in insecticides . It exhibits a broad spectrum of activity against various flying insects, including moths and other pests damaging textiles .

Target of Action

This compound primarily targets a variety of insects, including clothes moths, booklice, silverfish, and dried fruit beetles . It is also effective in repelling cockroaches .

Mode of Action

Like other synthetic pyrethroids, it is believed to act on the nervous system of insects, causing rapid paralysis and death .

Pharmacokinetics

This compound exhibits low aqueous solubility and is highly volatile . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the environment.

Result of Action

This compound’s action results in the rapid paralysis and subsequent death of targeted insects . It is particularly effective against pests that damage textiles .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. It is thermally stable, with a flash point of 146 ± 2 °C . It is very toxic to fish and other aquatic organisms . Therefore, its use must be carefully managed to minimize environmental impact.

生化分析

Biochemical Properties

Empenthrin is a molecule with three chiral centres . It is a synthetic pyrethroid, which means it mimics the structure and function of naturally occurring insecticidal compounds called pyrethrins that are produced in certain species of chrysanthemum plants

Cellular Effects

This compound has low acute mammalian toxicity, but it is very toxic to fish and other aquatic organisms . The adverse effects above 100 mg/kg bw are salivation and liver and kidney increase

Temporal Effects in Laboratory Settings

This compound has been found to hydrolyze relatively fast with degradation half-lives of 12.56, 12.48 and 9.53 days at pH 4, 7 and 9 respectively and at 12 °C

属性

IUPAC Name |

4-methylhept-4-en-1-yn-3-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-8-10-13(5)15(9-2)20-17(19)16-14(11-12(3)4)18(16,6)7/h2,10-11,14-16H,8H2,1,3-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGWDVYLFSETPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866422 | |

| Record name | 4-Methylhept-4-en-1-yn-3-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54406-48-3 | |

| Record name | Empenthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54406-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。